Bicyclo[2.2.2]oct-7-ene-2,5-diol
Description
Structure
2D Structure
Properties
CAS No. |
60239-28-3 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
bicyclo[2.2.2]oct-7-ene-2,5-diol |
InChI |
InChI=1S/C8H12O2/c9-7-4-6-2-1-5(7)3-8(6)10/h1-2,5-10H,3-4H2 |
InChI Key |
KAZXCICULANIQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC(C1O)CC2O |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of Bicyclo 2.2.2 Oct 7 Ene 2,5 Diol and Its Structural Analogs
Diels-Alder Cycloaddition Approaches to Bicyclo[2.2.2]octene Scaffolds
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, is a powerful tool for constructing the bicyclo[2.2.2]octene core. Both intramolecular and intermolecular variants are employed, each offering distinct advantages in accessing specific structural motifs.
Intramolecular Diels-Alder Reactions in Bicyclo[2.2.2]octenone Synthesis
The intramolecular Diels-Alder (IMDA) reaction provides an efficient route to bicyclo[2.2.2]octenone derivatives. acs.org This strategy involves the cyclization of a tethered diene and dienophile. A notable application is the reaction of masked o-benzoquinones, generated in situ from the oxidation of phenolic precursors. acs.org For instance, the oxidation of methyl vanillate (B8668496) in the presence of various allyl and homoallyl alcohols leads to the formation of masked o-benzoquinones that subsequently undergo intramolecular cycloaddition to yield highly functionalized bicyclo[2.2.2]octenone derivatives. acs.org This tandem oxidative acetalization-IMDA approach offers a pathway to regio- and stereoisomers that are not readily accessible through intermolecular routes. acs.org
Another variation involves the "modified" Wessely oxidation of phenols, such as 2,6-dimethylphenol (B121312), with lead tetraacetate in the presence of α,β-unsaturated acids. cdnsciencepub.comresearchgate.net This generates a cyclohexa-2,4-dienone intermediate which, upon heating, undergoes an intramolecular Diels-Alder reaction to form exo-6-hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactones. cdnsciencepub.comresearchgate.net This method has been shown to produce regioisomers and stereoisomers that are distinct from those obtained via conventional intermolecular Diels-Alder sequences. cdnsciencepub.comcdnsciencepub.com The geometry of the resulting bicyclo[2.2.2]octenone system can be distorted by the presence of fused rings, such as a lactone ring. cdnsciencepub.comresearchgate.net
| Diene Precursor | Dienophile Precursor | Product | Reference |
| 2,6-Dimethylphenol | Acrylic acid | exo-6-hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactone | cdnsciencepub.comresearchgate.net |
| o-(3-Alkenyl) phenols | (internally tethered) | Isotwistene derivatives | researchgate.net |
| Methyl vanillate | Allyl alcohol | Functionalized 4-oxatricyclo[4.3.1.03,7]decenone | acs.org |
Intermolecular Diels-Alder Reactions for Bicyclo[2.2.2]octene-2,5-dione Precursors
Intermolecular Diels-Alder reactions are a common and effective method for constructing the bicyclo[2.2.2]octene skeleton, which can then be converted to dione (B5365651) and diol derivatives. A classic approach involves the reaction of a substituted 1,3-cyclohexadiene (B119728) with a suitable dienophile. For example, 1,4-diacetoxy-1,3-cyclohexadiene reacts with maleic anhydride (B1165640) to form a bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride adduct. justia.comgoogle.com This adduct can be further elaborated to access bicyclo[2.2.2]octane-1,4-diol derivatives. justia.com
The reaction of 2,5-dihydroanisole with 2-acetoxyacrylonitrile, following in situ isomerization, yields adducts that serve as starting materials for various bicyclo[2.2.2]octenones. researchgate.net Similarly, a domino retro-Diels-Alder/Diels-Alder reaction sequence has been developed for the stereo- and regioselective synthesis of bicyclo[2.2.2]octenone and bicyclo[2.2.2]octadienone derivatives from masked o-benzoquinones and various dienophiles. rsc.org However, some approaches, such as a stereoselective Diels-Alder cycloaddition aimed at producing optically active bicyclo[2.2.2]octane-2,5-diones, have been hindered by issues like polymerization and lack of stereoselectivity. escholarship.org
| Diene | Dienophile | Product | Reference |
| 1,4-Diacetoxy-1,3-cyclohexadiene | Maleic anhydride | 1,4-Diacetoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride | justia.comgoogle.com |
| 2,5-Dihydroanisole | 2-Acetoxyacrylonitrile | Bicyclo[2.2.2]octenone adducts | researchgate.net |
| Masked o-benzoquinones | Olefinic and acetylenic dienophiles | Bicyclo[2.2.2]octenone/dienone derivatives | rsc.org |
Enantioselective Diels-Alder Routes to Chiral Bicyclo[2.2.2]octane Intermediates
The demand for enantiomerically pure bicyclo[2.2.2]octane derivatives has driven the development of asymmetric Diels-Alder reactions. Organocatalysis has emerged as a powerful strategy in this regard. Cross-conjugated trienamines, generated from α,β-unsaturated aldehydes and a chiral secondary amine catalyst, have been utilized in highly enantioselective Diels-Alder reactions to produce functionalized bicyclo[2.2.2]octane compounds. nih.gov
Another approach employs chiral oxazaborolidinium catalysts to facilitate the asymmetric Diels-Alder reaction, constructing the bicyclo[2.2.2]octane framework with high enantioselectivity. acs.org This method has been successfully applied to the synthesis of diverse C1- and C2-symmetric chiral bicyclo[2.2.2]octadiene ligands. acs.org Additionally, an organocatalytic system using an iminium catalyst has been developed for the ortho-hydroxylative dearomatization of phenols, leading to the formation of o-quinols which can then dimerize via a [4+2] cycloaddition to generate decorated bicyclo[2.2.2]octenones with good enantioselectivity. nih.gov
| Catalyst Type | Reactants | Product Type | Reference |
| Chiral secondary amine | α,β-Unsaturated aldehyde and dienophile | Functionalized bicyclo[2.2.2]octane | nih.gov |
| Chiral oxazaborolidinium | Dienophile and diene | Chiral bicyclo[2.2.2]octadiene | acs.org |
| Iminium catalyst | Phenol and oxidizing agent | Chiral bicyclo[2.2.2]octenone | nih.gov |
Oxidative Transformations in the Construction of Bicyclo[2.2.2]octane Diols and Diones
Oxidative methods are crucial for installing the diol and dione functionalities onto the bicyclo[2.2.2]octane scaffold. These transformations often follow the initial construction of the carbon framework and are key to accessing the target molecules.
Application of Wessely Oxidation in Bicyclo[2.2.2]octenone Formation
Wessely oxidation, typically employing lead tetraacetate, is a key method for generating o-quinol acetates from phenols. These intermediates are valuable precursors for bicyclo[2.2.2]octenone synthesis. The oxidation of o-(3-alkenyl) phenols with lead tetraacetate produces 6-acetoxy-6-(3-alkenyl)-2,4-cyclohexadien-1-ones, which can then undergo intramolecular Diels-Alder reactions. researchgate.net
A "modified" Wessely oxidation, performed in the presence of an α,β-unsaturated acid, directly incorporates the dienophile component. cdnsciencepub.comcdnsciencepub.com For example, the oxidation of 2,6-dimethylphenol with lead tetraacetate in the presence of acrylic acid leads to an intermediate that cyclizes to a bicyclo[2.2.2]octenone derivative. cdnsciencepub.comresearchgate.net This one-pot oxidative dearomatization/Diels-Alder cascade is a powerful strategy for rapidly assembling the bicyclo[2.2.2]octene core from simple phenolic precursors. researchgate.net
| Phenol Substrate | Oxidant | Additive/Dienophile | Product Type | Reference |
| o-(3-Alkenyl) phenols | Lead tetraacetate | None (intramolecular) | Isotwistene derivatives | researchgate.net |
| 2,6-Dimethylphenol | Lead tetraacetate | Acrylic acid | Bicyclo[2.2.2]octenone lactone | cdnsciencepub.comresearchgate.net |
| Mesitol | Lead tetraacetate | Acrylic acid | Bicyclo[2.2.2]octenone lactone | researchgate.net |
Oxidative Decarboxylation in Bicyclo[2.2.2]octane System Synthesis
Oxidative decarboxylation is a valuable method for introducing unsaturation or installing other functional groups in bicyclo[2.2.2]octane systems. The treatment of bicyclic dicarboxylic acids with lead tetraacetate can induce bisdecarboxylation to form an alkene. For instance, a saturated bicyclo[2.2.2]octane-2,3-dicarboxylic acid, derived from the hydrogenation and hydrolysis of a Diels-Alder adduct, undergoes oxidative decarboxylation with lead tetraacetate in the presence of oxygen to yield a 1,4-diacetoxybicyclo[2.2.2]oct-2-ene. justia.comgoogle.com
In some cases, the oxidative decarboxylation of a single carboxylic acid group can lead to rearrangements. For example, treatment of 5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acid with lead tetraacetate results in a minor product, 3-endo-acetoxy-1,3-exo-dimethyl-bicyclo[2.2.2]oct-5-en-2-one, alongside a major rearranged bicyclo[3.2.1]octane product. researchgate.netcdnsciencepub.com This rearrangement is proposed to proceed through a carbonium ion intermediate formed after the initial decarboxylation. researchgate.netcdnsciencepub.com
| Substrate | Reagent | Key Transformation | Product | Reference |
| Bicyclo[2.2.2]octane-2,3-dicarboxylic acid | Lead tetraacetate, Oxygen | Oxidative bisdecarboxylation | 1,4-Diacetoxybicyclo[2.2.2]oct-2-ene | justia.comgoogle.com |
| 1,8,8-Trimethylbicyclo[2.2.2]oct-5-ene dicarboxylic acid | Lead tetraacetate | Oxidative decarboxylation | 1,8,8-Trimethylbicyclo[2.2.2]oct-5-en-2-one | cdnsciencepub.comcdnsciencepub.com |
| 5-exo-Acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acid | Lead tetraacetate | Oxidative decarboxylation and rearrangement | 3-endo-Acetoxy-1,3-exo-dimethyl-bicyclo[2.2.2]oct-5-en-2-one | researchgate.netcdnsciencepub.com |
Chemoenzymatic and Bioreduction Strategies for Chiral Bicyclo[2.2.2]octane Diols
The pursuit of enantiomerically pure bicyclo[2.2.2]octane diols has led to the development of innovative chemoenzymatic and bioreduction strategies. These approaches leverage the high stereoselectivity of enzymes to overcome the challenges associated with traditional chemical methods, which often result in racemic or diastereomeric mixtures. acs.org
Enzyme-Catalyzed Reductions of Bicyclo[2.2.2]octane-2,5-diones to Diols
Enzymatic reduction of bicyclo[2.2.2]octane-2,5-diones presents a powerful method for accessing chiral hydroxyketones and diols. Carbonyl reductases, particularly from yeast, have demonstrated significant utility in these transformations. nih.gov The stereochemical outcome is highly dependent on the specific enzyme and substrate used.
A notable example involves the use of genetically engineered Saccharomyces cerevisiae (baker's yeast). Screening of various yeast strains identified the reductase encoded by the YMR226c gene as highly effective for the reduction of bicyclo[2.2.2]octane-2,5-dione and its unsaturated analog, bicyclo[2.2.2]oct-7-ene-2,5-dione. nih.govlu.sersc.org
The bioreduction of bicyclo[2.2.2]octane-2,5-dione using a S. cerevisiae strain (TMB4100) overexpressing the YMR226c reductase yielded the corresponding hydroxyketones with excellent enantiomeric excesses (ee). nih.govlu.se Specifically, (+)-hydroxyketone was obtained with >99% ee, while (-)-hydroxyketone was produced with 84-98% ee, the variation depending on the degree of conversion. nih.govlu.se
Similarly, the reduction of bicyclo[2.2.2]oct-7-ene-2,5-dione with standard baker's yeast resulted in the formation of the corresponding hydroxyketones with >98% ee. nih.govlu.se The use of the engineered TMB4100 strain not only slightly improved the enantiomeric excess to >99% but also dramatically increased the conversion rate by over 40-fold. nih.govlu.se
It has also been noted that enzymatic hydrolysis of the racemic diacetate of endo,endo-bicyclo[2.2.2]octane-2,5-diol, followed by reductive deacetylation, can yield the diol, although challenges with enantiomeric purity can arise. acs.org For instance, one such process yielded the desired diol in 23% yield with an 84% ee. acs.org Transesterification experiments using lipase (B570770) YS on the racemic diol have also been explored, but with limited success in improving enantiomeric excess. acs.org
Stereoselective Biotransformations for Bicyclo[2.2.2]octane Diol Production
Stereoselective biotransformations extend beyond simple reductions to include a broader range of enzymatic reactions for producing chiral bicyclo[2.2.2]octane diols. These methods often involve whole-cell systems that can perform multiple reaction steps or provide the necessary cofactors for the enzymatic transformations. nih.govlu.se
The use of genetically engineered microorganisms is a key strategy in enhancing the efficiency and stereoselectivity of these biotransformations. nih.govlu.se By overexpressing specific reductase enzymes, it is possible to direct the reaction towards the desired stereoisomer with high precision. nih.govlu.se
The research on the bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione with engineered Saccharomyces cerevisiae highlights the potential of this approach. nih.govlu.sersc.org The ability to achieve high conversion rates and excellent enantiomeric excesses makes this a highly attractive route for the synthesis of chiral intermediates. nih.govlu.se
| Substrate | Biocatalyst | Product(s) | Enantiomeric Excess (ee) | Conversion Rate |
| Bicyclo[2.2.2]octane-2,5-dione | Engineered S. cerevisiae (TMB4100) | (+)-hydroxyketone | >99% | - |
| Bicyclo[2.2.2]octane-2,5-dione | Engineered S. cerevisiae (TMB4100) | (-)-hydroxyketone | 84-98% | - |
| Bicyclo[2.2.2]oct-7-ene-2,5-dione | Baker's Yeast | (+)-hydroxyketones | >98% | - |
| Bicyclo[2.2.2]oct-7-ene-2,5-dione | Engineered S. cerevisiae (TMB4100) | (+)-hydroxyketones | >99% | >40-fold faster than Baker's Yeast |
Carbonyl Transposition and Functional Group Interconversion in Bicyclo[2.2.2]octane Diol Synthesis
Carbonyl transposition and functional group interconversions are crucial strategies for the synthesis of specific isomers of bicyclo[2.2.2]octane diols that may not be directly accessible through other routes. These methods allow for the repositioning of carbonyl groups and the transformation of existing functional groups to achieve the desired molecular architecture.
A significant example of this approach is the synthesis of optically active C2-symmetric (1S,2S,4S,5S)-bicyclo[2.2.2]octane-2,5-diol with a high enantiomeric excess of 98%. acs.orgnih.gov This was achieved through a 1,2-carbonyl transposition route starting from the readily available optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one. acs.orgnih.gov This synthetic pathway also enabled the preparation of optically active (1S,4S)-bicyclo[2.2.2]octane-2,5-dione. acs.orgnih.gov
An efficient transposition of a carbonyl group in the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane system has also been demonstrated through the hydroboration-oxidation of 6-dialkylamino-1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-enes. rsc.org This reaction proceeds with high regio- and stereospecificity to yield 6-cis-dialkylamino-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-trans-ols in high yields. rsc.org
Functional group interconversions are also essential for synthesizing derivatives. For instance, the hydroxymethyl groups of bicyclo[2.2.2]octane-2,3-dimethanol can be oxidized to form the corresponding aldehydes or carboxylic acids, or reduced to methyl groups. Additionally, the hydroxyl groups can be substituted with other functional groups via nucleophilic substitution reactions.
Emerging Synthetic Routes to Bicyclo[2.2.2]octane Derivatives
The development of novel synthetic methodologies continues to provide new avenues for the construction of the bicyclo[2.2.2]octane framework and its derivatives. These emerging routes often focus on efficiency, scalability, and the ability to introduce diverse functionalities.
One such innovative approach involves treating 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst. google.com This reaction affords an oxo-substituted bicyclo[2.2.2]octane species, which serves as a versatile intermediate that can be further derivatized. google.com This method offers a simplified and potentially commercially viable process for producing a wide array of bicyclo[2.2.2]octane derivatives. google.com
Another area of active research is the use of ring-closing metathesis (RCM) in the synthesis of complex bicyclic structures. For example, a methodology for the synthesis of novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives has been developed, which utilizes a Claisen rearrangement and RCM as key steps. researchgate.net
Furthermore, the Diels-Alder reaction remains a cornerstone in the synthesis of the bicyclo[2.2.2]octane skeleton. escholarship.org However, challenges such as unexpected polymerization and lack of stereoselectivity can hinder its application. escholarship.org To address these issues, alternative methods are being explored, such as a diastereoselective 1,4-addition to construct optically active bicyclo[2.2.2]octane-2,5-diones. escholarship.org
The synthesis of bicyclo[2.2.2]diazaoctane cores, found in many biologically active natural products, has also spurred the development of new synthetic strategies. nih.gov These often involve biomimetic approaches, such as intramolecular Diels-Alder reactions of pyrazinone derivatives, to construct the characteristic bridged ring system. nih.gov
Advanced Stereochemical Control in Bicyclo 2.2.2 Oct 7 Ene 2,5 Diol Chemistry
Enantioselective Synthesis and Resolution of Bicyclo[2.2.2]oct-7-ene-2,5-diol and its Precursors
The enantioselective synthesis of this compound has been approached through the strategic manipulation of its precursor, bicyclo[2.2.2]oct-7-ene-2,5-dione. A highly effective method involves the use of biocatalysis, specifically the bioreduction of the dione (B5365651) using genetically engineered Saccharomyces cerevisiae.
A screening of various yeast strains revealed that a Saccharomyces cerevisiae strain overexpressing the reductase enzyme encoded by the YMR226c gene is particularly efficient in the reduction of bicyclo[2.2.2]oct-7-ene-2,5-dione. lu.sersc.org This biocatalytic reduction yields the corresponding chiral hydroxyketones, (+)-5-hydroxybicyclo[2.2.2]oct-7-en-2-one and (+)-6-hydroxybicyclo[2.2.2]oct-7-en-2-one, with excellent enantiomeric excesses (ee) of over 98%. rsc.org The use of the genetically engineered yeast not only provides high enantioselectivity but also leads to a significant increase in the reaction rate, being over 40 times faster than with conventional baker's yeast. lu.sersc.org
The resulting enantiomerically enriched hydroxyketones serve as crucial intermediates. Subsequent reduction of the remaining ketone functionality can then lead to the desired this compound.
Another key precursor for chiral bicyclo[2.2.2]octane derivatives is the saturated analogue, bicyclo[2.2.2]octane-2,5-dione. Practical synthetic routes to obtain this dione in an enantiomerically pure form have been developed, often involving a Diels-Alder reaction followed by enzymatic resolution of an enol acetate (B1210297) derivative using immobilized lipases. nih.govresearchgate.net This chemo-enzymatic approach provides a scalable method to access the chiral dione, which can then be used to synthesize a variety of C2-symmetric bicyclo[2.2.2]octadiene ligands. researchgate.net
Diastereoselective Control in Bicyclo[2.2.2]octane Framework Transformations
The rigid conformational nature of the bicyclo[2.2.2]octane skeleton plays a crucial role in directing the stereochemical outcome of reactions. This is particularly evident in addition reactions to the carbonyl groups of bicyclo[2.2.2]octenones, where the facial selectivity can be influenced by substituents and reaction conditions.
Diastereoselectivity in Organometallic Additions to Bicyclo[2.2.2]octenones
The addition of organometallic reagents to bicyclo[2.2.2]oct-5-en-2-one derivatives has been studied to understand the factors governing diastereoselectivity. For instance, the reaction of vinylmagnesium bromide with various substituted bicyclo[2.2.2]octenones demonstrates that the stereochemical outcome, leading to either syn or anti isomers, is highly dependent on the substitution pattern of the bicyclic framework and the presence of Lewis acids. researchgate.net
In many cases, the addition of vinylmagnesium bromide to substituted bicyclo[2.2.2]octenones at room temperature preferentially forms the anti-isomer. The use of Lewis acids such as LiBr, CeCl₃, TiCl₄, ZnBr₂, and Et₂AlCl can further enhance this diastereoselectivity, in some instances leading exclusively to the anti-product. researchgate.net However, the effect of Lewis acids is not uniform across all substrates. For certain substitution patterns, there is no significant influence on the facial selectivity. researchgate.net Interestingly, the use of a preformed vinylmagnesium bromide-CeCl₃ reagent can reverse the selectivity, providing almost exclusively the syn-isomer for specific substrates. researchgate.net This highlights the subtle interplay of steric and electronic factors in controlling the approach of the nucleophile.
Influence of Remote Stereocenters on Reaction Outcome
The stereochemical outcome of reactions on the bicyclo[2.2.2]octane framework can be influenced by stereocenters that are not directly adjacent to the reacting center. This "remote stereocontrol" is a consequence of the rigid structure of the bicycle, which transmits stereochemical information over a distance.
In the context of Diels-Alder reactions to form the bicyclo[2.2.2]octane core, a substituent at the C-5 position of a 1,3-cyclohexadiene (B119728) can control the facial selectivity of the dienophile approach. The dienophile tends to add from the less sterically hindered face, anti to the C-5 substituent. nih.gov This principle is crucial in the synthesis of complex molecules where the bicyclo[2.2.2]octane unit is a key structural element. nih.gov
Configurational Stability and Chiral Purity Maintenance in Bicyclo[2.2.2]octane Diols
The rigid nature of the bicyclo[2.2.2]octane skeleton generally imparts good configurational stability to its chiral derivatives. Once obtained in an enantiomerically pure or enriched form, these compounds tend to maintain their chiral integrity under a variety of reaction conditions. This stability is essential for their application as chiral ligands or synthons, where racemization would be detrimental.
Studies on related bicyclic systems have shown that the palladium-bonded stereocenter in chiral nonracemic palladacycles derived from bicyclic amines exhibits significant configurational stability, even in the absence of chiral ligands. This suggests that the inherent rigidity of the bicyclic framework contributes to preventing racemization.
While specific quantitative data on the racemization of this compound is not extensively reported, the successful use of its derivatives in asymmetric catalysis implies a high degree of configurational stability. The structural integrity of the bicyclic system, which locks the stereocenters in a fixed spatial arrangement, is the primary reason for the maintenance of chiral purity.
Derivatization and Chemical Transformations of Bicyclo 2.2.2 Oct 7 Ene 2,5 Diol
Modification of Hydroxyl Groups (e.g., Etherification, Esterification)
The two hydroxyl groups of Bicyclo[2.2.2]oct-7-ene-2,5-diol are amenable to a range of modifications, most notably etherification and esterification, to yield a variety of functionalized derivatives. These transformations are crucial for altering the molecule's polarity, solubility, and for introducing new reactive handles for further synthetic elaborations.
Etherification: The conversion of the hydroxyl groups into ethers provides a means to protect these functionalities or to introduce specific alkyl or aryl groups. While direct etherification of this compound is a fundamental transformation, detailed research specifically documenting this process on this exact diol is not extensively reported in readily available literature. However, analogous reactions on similar bicyclic systems are common. For instance, the protection of a structurally related (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one as its tert-butyldimethylsilyl ether has been successfully demonstrated. This suggests that standard etherification protocols, such as using alkyl halides in the presence of a base (e.g., sodium hydride) or silylating agents (e.g., TBDMSCl, imidazole), would be applicable to this compound to afford the corresponding dialkoxy or disilyloxy derivatives.
Esterification: The esterification of the diol is a more frequently documented transformation, leading to the formation of diesters which can serve as prodrugs or as intermediates for further reactions. The reaction of the diol with acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine (B128534) is a standard and effective method. A notable example is the synthesis of the corresponding diacetate, Bicyclo[2.2.2]oct-7-ene-2,5-diyl diacetate. In a related context, the acetylation of bicyclo[2.2.2]octane-1,4-diol to its diacetate has been achieved using acetic anhydride (B1165640) and pyridine. This transformation highlights a general and efficient method for the esterification of hydroxyl groups within the bicyclo[2.2.2]octane framework.
| Reagent Category | Specific Reagent | Product Type | Reference |
| Acylating Agent | Acetic Anhydride/Pyridine | Diacetate | |
| Silylating Agent | tert-Butyldimethylsilyl Chloride | Silyl Ether |
Functionalization of the Olefinic Moiety
The carbon-carbon double bond in this compound represents a key site for introducing additional functionality and complexity to the molecule. Common transformations include hydrogenation, epoxidation, and dihydroxylation.
Hydrogenation: The saturation of the double bond via catalytic hydrogenation provides a direct route to the corresponding saturated bicyclo[2.2.2]octane-2,5-diol. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The hydrogenation of a related compound, 1,4-diacetoxybicyclo[2.2.2]oct-2-ene, to yield the saturated diacetate has been reported, demonstrating the feasibility of this transformation within the bicyclo[2.2.2]octane system. This reduction is a fundamental step in accessing the saturated bicyclo[2.2.2]octane core.
Epoxidation: The olefinic bond can be converted into an epoxide, a versatile functional group that can undergo various nucleophilic ring-opening reactions. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide, this compound-7,8-oxide, can then serve as an electrophilic intermediate for the introduction of a wide range of substituents. Research on related bicyclo[2.2.2]octene systems has shown that epoxidation of the double bond, followed by ring-opening reactions, is a viable strategy for synthesizing more complex, polyhydroxylated structures. researchgate.net
Dihydroxylation: The direct conversion of the double bond into a vicinal diol can be accomplished through dihydroxylation reactions. Common reagents for this transformation include osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. The dihydroxylation of 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes has been shown to proceed effectively, yielding the corresponding tetraols. adelaide.edu.au This provides a strong precedent for the successful dihydroxylation of the double bond in this compound to produce bicyclo[2.2.2]octane-2,5,7,8-tetraol.
| Reaction | Reagent(s) | Product |
| Hydrogenation | H₂, Pd/C | Bicyclo[2.2.2]octane-2,5-diol |
| Epoxidation | m-CPBA | Bicyclo[2.2.2]octane-2,5-diol-7,8-oxide |
| Dihydroxylation | OsO₄, NMO | Bicyclo[2.2.2]octane-2,5,7,8-tetraol |
Synthesis of Bicyclo[2.2.2]octane Analogs from this compound
A primary application of this compound is its use as a precursor for the synthesis of saturated bicyclo[2.2.2]octane analogs. The most direct method to achieve this is through the catalytic hydrogenation of the double bond, as mentioned previously. This transformation effectively removes the unsaturation, yielding the corresponding bicyclo[2.2.2]octane-2,5-diol.
The synthesis of optically active (1S,2S,4S,5S)-bicyclo[2.2.2]octane-2,5-diol has been reported, highlighting the accessibility of enantiomerically pure forms of the saturated diol. nih.govacs.org The reduction of the corresponding dione (B5365651), bicyclo[2.2.2]octane-2,5-dione, can lead to a mixture of diastereomeric diols, including the endo,endo isomer. acs.org
Furthermore, derivatization of the hydroxyl groups of the unsaturated diol followed by hydrogenation of the double bond provides access to a variety of substituted bicyclo[2.2.2]octane analogs. For example, the hydrogenation of Bicyclo[2.2.2]oct-7-ene-2,5-diyl diacetate would yield Bicyclo[2.2.2]octane-2,5-diyl diacetate. This strategy allows for the introduction of desired functional groups prior to the saturation of the bicyclic core. A patent describes the hydrogenation of 1,4-diacetoxybicyclo[2.2.2]oct-2-ene to the saturated diacetate, which serves as a strong procedural analog.
Preparation of Complex Polycyclic Systems Incorporating the Bicyclo[2.2.2]octane Core
The rigid and well-defined structure of the bicyclo[2.2.2]octane core makes it an attractive scaffold for the construction of more complex, polycyclic systems. While specific examples starting directly from this compound are not extensively detailed in the surveyed literature, the general utility of the bicyclo[2.2.2]octene framework in such syntheses is well-established.
One powerful strategy involves the use of the olefinic moiety as a dienophile or a partner in cycloaddition reactions. For instance, the Diels-Alder reaction of the double bond with a suitable diene could lead to the formation of a new six-membered ring, thereby constructing a more elaborate polycyclic system.
Another approach involves intramolecular reactions of derivatives of this compound. For example, if the hydroxyl groups are converted into leaving groups or are used to tether a reactive chain, subsequent intramolecular cyclization reactions could forge new rings onto the bicyclo[2.2.2]octane framework. The synthesis of fused bicyclo[2.2.2]octenes through various cycloaddition strategies is a testament to the versatility of this core structure in building complex molecules. arkat-usa.org
Furthermore, ring-rearrangement metathesis (RRM) of bicyclo[2.2.2]octene derivatives has emerged as a powerful tool for the synthesis of novel polycyclic architectures. Although not starting from the diol itself, these studies demonstrate the potential of the bicyclo[2.2.2]octene skeleton to undergo significant structural transformations to generate diverse and complex molecular frameworks.
Computational and Theoretical Chemistry Studies on Bicyclo 2.2.2 Oct 7 Ene 2,5 Diol Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure of bicyclo[2.2.2]octane derivatives, which in turn governs their reactivity. While specific studies on Bicyclo[2.2.2]oct-7-ene-2,5-diol are not extensively documented, research on analogous systems, such as Bicyclo[2.2.2]octa-2,5-dione, provides a clear framework for the methodologies employed.
An investigation into the valence electronic structure of Bicyclo[2.2.2]octa-2,5-dione utilized a combination of high-resolution electron momentum spectroscopy (EMS) and photoelectron spectroscopy, supported by computational chemistry. flinders.edu.au Such studies are crucial for analyzing the influence of the rigid, strained bicyclic framework on through-bond interactions between the carbonyl (or in our case, hydroxyl) and alkene functionalities. flinders.edu.au
For this compound, methods like Density Functional Theory (DFT) would be employed to model the electron density distribution. These calculations can identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these frontier orbitals are key predictors of reactivity. For instance, the HOMO is typically associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character. The presence of the electron-rich double bond and the electronegative hydroxyl groups would create distinct regions of electron density, influencing where electrophilic or nucleophilic attack is most likely to occur.
Conformational Analysis and Energy Landscapes of Bicyclo[2.2.2]octane Diols
The bicyclo[2.2.2]octane skeleton is a rigid structure, but it is not without conformational flexibility. X-ray crystallography and computational studies on various derivatives have revealed that the central bicyclo[2.2.2]octane skeleton often adopts a slightly twisted conformation. researchgate.net The various shapes available to a molecule through single-bond rotations and other non-bond-breaking changes are known as conformations. windows.net
For this compound, a conformational analysis would involve calculating the relative energies of different rotamers of the hydroxyl groups and slight variations in the twist of the bicyclic frame. The goal is to identify the global minimum energy conformation and other low-energy conformers that may be present in equilibrium.
The energy landscape is influenced by several factors:
Steric Hindrance: Interactions between the hydroxyl groups and the ethene bridge.
Torsional Strain: Strain arising from the eclipsing of bonds along the carbon-carbon bridges.
Intramolecular Hydrogen Bonding: The potential for hydrogen bonds to form between the two hydroxyl groups (syn-diol vs. anti-diol arrangements), which could significantly stabilize certain conformations.
Computational studies can map this landscape, calculating the energy barriers for interconversion between different conformers. This information is vital for understanding the molecule's average structure and how its shape might influence its interaction with other molecules or its participation in chemical reactions.
Modeling of Reaction Pathways and Transition State Geometries
Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions, including the characterization of transient intermediates and high-energy transition states. For systems involving the bicyclo[2.2.2]octene framework, a primary reaction of interest is the Diels-Alder cycloaddition used to construct the skeleton itself. researchgate.netnih.gov
For instance, in a model Diels-Alder reaction, the activation energy through an endo transition state was calculated to be lower than that of the exo transition state, indicating the endo pathway is kinetically favored. longdom.org
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| Endo Transition State | 4.69 |
| Exo Transition State | 6.33 |
| This table presents representative data from a computational study on a model Diels-Alder reaction, illustrating how transition state energies are calculated and compared. longdom.org |
Beyond its synthesis, the reaction pathways of this compound itself can be modeled. This includes reactions of the double bond (e.g., epoxidation, hydrogenation) or the hydroxyl groups (e.g., oxidation, esterification). Computational modeling can predict the transition state geometries for these transformations, helping to explain observed reaction rates and selectivities. For example, studies on related bicyclic systems have explored rearrangements where a bicyclo[2.2.2]octenyl radical rearranges to a more stable bicyclo[3.2.1]octenyl radical, with the product ratios influenced by the interplay of ring strain and radical stability. escholarship.org
Predictive Studies in Stereoselectivity and Regioselectivity
A significant application of computational chemistry is the prediction of stereoselectivity and regioselectivity in chemical reactions. Stereoselectivity refers to the preference for the formation of one stereoisomer over another, while regioselectivity refers to the preference for bond formation at one position over another. windows.net
Computational studies on Diels-Alder reactions to form bicyclo[2.2.2]octene systems have shown that stereochemical outcomes can be accurately predicted. researchgate.netresearchgate.net In reactions involving diols, it was found that the formation of the syn-adduct is thermodynamically favored. researchgate.netresearchgate.net However, if the diol is protected as an acetonide, the preference reverses, and the anti-adduct becomes the favored product. researchgate.netresearchgate.net This demonstrates the subtle but predictable influence of substituent groups on the energy of the transition states leading to different stereoisomers.
| Reactant Type | Thermodynamically Favored Adduct |
| Free Diols | syn-adduct |
| Acetonide Derivatives | anti-adduct |
| This table summarizes the predicted stereochemical outcome of Diels-Alder reactions based on computational studies. researchgate.netresearchgate.net |
Furthermore, facial selectivity in nucleophilic additions to related bicyclo[2.2.2]octenone systems has been investigated. researchgate.net The addition of an organometallic reagent can occur from either the syn face or the anti face of the carbonyl group, leading to different diastereomers. Computational models can calculate the energies of the two possible transition states to predict which product will be major. These studies have found that substituents on the bicyclic frame and the specific Lewis acids used can significantly influence this facial selectivity. researchgate.net Similarly, computational studies have supported mechanistic proposals for the regioselective rearrangement of related bicyclic aminyl radicals. us.esacs.org
Advanced Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insight
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of Bicyclo[2.2.2]oct-7-ene-2,5-diol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and provides crucial information about the compound's stereochemistry.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the olefinic, carbinol, bridgehead, and methylene (B1212753) bridge protons. The chemical shifts are influenced by the electronegativity of the hydroxyl groups and the anisotropy of the carbon-carbon double bond.
2D NMR experiments are essential for establishing the complete bonding framework and spatial relationships.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, it would show correlations between the carbinol protons (H-2/H-5) and their neighbors on the ethylene (B1197577) bridges (H-3/H-6) and the bridgehead protons (H-1/H-4).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon signal for each proton. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. researchgate.netacs.org It is invaluable for connecting different spin systems, for example, by showing correlations from the olefinic protons (H-7/H-8) to the bridgehead carbons (C-1/C-4).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for stereochemical assignments. researchgate.net For this compound, NOESY can distinguish between endo and exo isomers by revealing through-space correlations, such as between the hydroxyl protons and specific protons on the bicyclic framework.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on data from analogous bicyclic systems.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| H-1, H-4 | ~2.5 - 3.0 | ~35 - 40 | C-2, C-3, C-6, C-7, C-8 | H-2, H-6, H-7 |
| H-2, H-5 | ~3.8 - 4.2 | ~68 - 75 | C-1, C-3, C-4, C-6 | H-1, H-3, H-6, OH |
| H-3, H-6 | ~1.5 - 2.0 | ~30 - 35 | C-1, C-2, C-4, C-5 | H-2, H-4, H-5 |
| H-7, H-8 | ~6.0 - 6.5 | ~130 - 135 | C-1, C-4 | H-1, H-4 |
| OH | Variable | N/A | C-2, C-5 | H-2, H-5 |
The rigid, strained framework of the bicyclo[2.2.2]octene system gives rise to characteristic long-range proton-proton coupling constants (⁴J or greater). cdnsciencepub.comorganicchemistrydata.org These couplings, often transmitted through a "W" or "M" shaped arrangement of bonds, are highly dependent on the stereochemical relationship between the coupled nuclei. cdnsciencepub.com For example, a ⁴J coupling is often observed between protons in a planar W-arrangement. cdnsciencepub.com In bicyclo[2.2.2]octene systems, specific long-range couplings between bridgehead protons and protons on the unsaturated bridge can provide definitive evidence for the exo or endo configuration of substituents. cdnsciencepub.comcdnsciencepub.com Analysis of these small (typically 1-3 Hz) couplings, often requiring high-resolution instrumentation, provides an additional layer of structural confirmation. nih.gov
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
For this compound, obtaining suitable crystals would allow for:
Unambiguous determination of the relative stereochemistry of the two hydroxyl groups (i.e., syn or anti).
Analysis of intermolecular interactions , such as hydrogen bonding between the hydroxyl groups, which dictate the crystal packing. nih.gov
For an enantiomerically pure sample, the absolute configuration can be determined using anomalous dispersion methods.
The table below summarizes expected crystallographic parameters for a hypothetical crystal of this compound, based on data for related compounds like bicyclo[2.2.2]octane-1,4-diol. google.com
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (for racemate) or Chiral (for enantiopure) |
| C-C Bond Lengths | ~1.53-1.55 Å (alkane), ~1.33 Å (alkene) |
| C-O Bond Lengths | ~1.43 Å |
| O-H···O Hydrogen Bond | ~2.7-2.9 Å |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.
IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. A peak around 1640-1660 cm⁻¹ would correspond to the C=C stretching of the double bond, which may be weak due to the symmetry of the molecule. C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.
Raman Spectroscopy: In contrast to IR, the symmetric C=C stretch of the double bond in the bicyclic system is expected to give a strong signal in the Raman spectrum. spectrabase.com The O-H stretch would also be visible.
These techniques are particularly useful for confirming the presence of the key functional groups and can also provide insights into hydrogen bonding through analysis of the O-H band shape and position.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H | Stretch (H-bonded) | 3200-3600 | 3200-3600 | Strong, Broad (IR) |
| C-H | Stretch (sp²) | 3010-3100 | 3010-3100 | Medium |
| C-H | Stretch (sp³) | 2850-3000 | 2850-3000 | Medium |
| C=C | Stretch | ~1650 | ~1650 | Weak (IR), Strong (Raman) |
| C-O | Stretch | 1000-1200 | 1000-1200 | Strong (IR) |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns under electron impact (EI) or other ionization methods.
For this compound (C₈H₁₂O₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula with high accuracy by providing a precise mass-to-charge ratio (m/z) for the molecular ion [M]⁺.
The EI-MS fragmentation of bicyclic alcohols is well-studied. acs.orgacs.org Key fragmentation pathways for this compound would likely include:
Loss of water: [M - H₂O]⁺
Loss of a second water molecule: [M - 2H₂O]⁺
Retro-Diels-Alder reaction: A characteristic fragmentation for bicyclo[2.2.2]octene systems, which would lead to the expulsion of ethene (C₂H₄), resulting in a dihydroxycyclohexadiene radical cation. core.ac.uk
Cleavages alpha to the hydroxyl groups: Leading to the loss of alkyl fragments. nih.govnih.govlibretexts.org
| Ion | Formula | m/z (Nominal) | Proposed Origin |
| [M]⁺ | [C₈H₁₂O₂]⁺ | 140 | Molecular Ion |
| [M - H₂O]⁺ | [C₈H₁₀O]⁺ | 122 | Loss of water |
| [M - C₂H₄]⁺ | [C₆H₈O₂]⁺ | 112 | Retro-Diels-Alder reaction |
| [M - H₂O - C₂H₅]⁺ | [C₆H₅O]⁺ | 93 | Loss of water and ethyl radical |
Chiroptical Spectroscopy (ORD, CD) for Enantiomeric Purity and Absolute Configuration
This compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for studying these enantiomers. vu.lt These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.
While specific ORD/CD data for this diol are not published, studies on closely related chiral bicyclo[2.2.2]octene derivatives, such as (1R,4R)-bicyclo[2.2.2]oct-7-en-2,5-dione, demonstrate the power of these techniques. researchgate.net The CD spectrum provides information about the electronic transitions within the chromophores (in this case, the C=C double bond) and how they are perturbed by the chiral scaffold. researchgate.net
Enantiomeric Purity: The magnitude of the optical rotation or CD signal is directly proportional to the enantiomeric excess (ee) of the sample.
Absolute Configuration: By comparing experimentally measured CD spectra with those predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of a given enantiomer can be confidently assigned. researchgate.net The sign of the Cotton effect, particularly for the π→π* transition of the olefin, is highly sensitive to the molecule's stereochemistry.
Applications of Bicyclo 2.2.2 Oct 7 Ene 2,5 Diol and Its Derivatives in Cutting Edge Organic Synthesis
Precursors to Chiral Ligands for Asymmetric Catalysis
The C2-symmetric scaffold of bicyclo[2.2.2]octane derivatives is particularly well-suited for the design of chiral ligands for transition metal-catalyzed asymmetric reactions. The diol functionality in bicyclo[2.2.2]oct-7-ene-2,5-diol serves as a convenient handle for the synthesis of a diverse range of ligands, enabling the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity in catalytic transformations.
Chiral bicyclo[2.2.2]octadiene (BOD) ligands have emerged as a powerful class of auxiliaries, particularly in rhodium- and palladium-catalyzed asymmetric addition reactions. These diene ligands, often synthesized from enantiomerically pure bicyclo[2.2.2]octane-2,5-dione, a derivative of the parent diol, have demonstrated exceptional performance in the asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones and other Michael acceptors. researchgate.net
One of the most notable examples is the (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ligand, commonly referred to as Ph-bod*. organic-chemistry.org This C2-symmetric diene has proven to be highly effective in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines, affording diarylmethylamines with excellent enantioselectivity (up to 99% ee). organic-chemistry.org The steric bulk of the phenyl groups on the diene backbone is believed to play a crucial role in controlling the facial selectivity of the addition. organic-chemistry.org
The versatility of the BOD ligand framework allows for the synthesis of a library of derivatives with varying substituents at the 2- and 5-positions. researchgate.net This tunability enables the optimization of the ligand for specific substrates and reactions. For instance, ligands bearing benzyl (B1604629) and substituted phenyl groups have also been successfully employed in rhodium-catalyzed asymmetric 1,4-additions to both cyclic and acyclic enones, consistently delivering high enantioselectivities. researchgate.net The development of C1-symmetric BOD ligands has further expanded the scope of these catalysts. nih.gov A notable approach involves the synthesis of a chiral bicyclo[2.2.2]octa-2,5-dienyltrifluoroborate derivative from (-)-carvone, which serves as a stable precursor for a wide array of monosubstituted C1-symmetric chiral dienes (Ar-MSBod) through cross-coupling reactions. nih.gov
The effectiveness of BOD ligands is not limited to rhodium catalysis. They have also been successfully utilized in iridium-catalyzed kinetic resolutions of allylic carbonates and in palladium-catalyzed asymmetric conjugate additions of arylboronic acids to α,β-unsaturated lactams, showcasing their broad applicability in asymmetric synthesis. bohrium.comnih.govacs.org A chiral diene bearing both a ferrocenyl and a phenyl group on the bicyclo[2.2.2]octa-2,5-diene skeleton has shown even higher enantioselectivity in some rhodium-catalyzed 1,4-additions compared to the C2-symmetric Ph-bod*. rsc.org
Table 1: Performance of BOD* Ligands in Asymmetric Additions
| Catalyst/Ligand | Reaction Type | Substrate | Reagent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Rh/(R,R)-Ph-bod* | Asymmetric Arylation | N-tosylarylimine | Arylboroxine | Up to 99% | organic-chemistry.org |
| Rh/(R,R)-Bn-bod* | Asymmetric 1,4-Addition | Cyclic enone | Arylboronic acid | High | researchgate.net |
| Ir/1d (BOD derivative) | Kinetic Resolution | Allylic carbonate | Phenol | Up to 98% (recovered SM) | bohrium.com |
| Rh/(R,R)-Fc,Ph-bod | Asymmetric 1,4-Addition | α,β-unsaturated ketone | Arylboronic acid | Generally high | rsc.org |
Beyond the widely used BOD ligands, the bicyclo[2.2.2]octane framework derived from the parent diol has been instrumental in the development of other novel chiral auxiliaries and catalysts. The synthesis of optically active endo,endo-bicyclo[2.2.2]octane-2,5-diol has been achieved, providing a C2-symmetric chiral diol that can serve as a precursor for various chiral ligands. nih.gov
Researchers have synthesized a series of bicyclo[2.2.2]octane-2,6-diol ligands (2,6-BODOLS) and 2,5-BODOLs. lu.seresearchgate.net These diol ligands, in combination with titanium(IV) isopropoxide, have been effectively used as catalysts in the asymmetric reduction of acetophenone (B1666503) with catecholborane, achieving high enantioselectivity (up to 98% ee). lu.se The synthetic route to these ligands allows for significant structural variation of the side-arms, enabling the fine-tuning of the catalyst's steric and electronic environment. lu.se
Furthermore, the rigid bicyclo[2.2.2]octane skeleton has been explored for the creation of chiral cyclopentadienyl (B1206354) ligands for asymmetric C-H activation and salen-type ligands for asymmetric epoxidation and aziridination reactions, although these are derived from a norbornene backbone which shares structural similarities. metu.edu.tr The development of scalable and operationally simple syntheses of enantiomerically pure bicyclo[2.2.2]octadiene ligands from inexpensive starting materials like 2-cyclohexenone and phenylacetaldehyde (B1677652) has significantly enhanced the accessibility of these valuable chiral auxiliaries. nih.gov
Building Blocks for Natural Product Synthesis
The defined stereochemistry and conformational rigidity of the bicyclo[2.2.2]octane core make it an attractive starting point for the synthesis of complex natural products. This compound and its derivatives can provide a pre-organized carbon skeleton, facilitating the construction of intricate molecular architectures found in terpenes and alkaloids.
While direct applications of this compound as a starting material in completed total syntheses of terpenes and alkaloids are not extensively documented in readily available literature, the bicyclo[2.2.2]octane framework itself is a key structural motif in numerous natural products. The synthesis of optically active bicyclo[2.2.2]octane-2,5-diones, which are direct derivatives of the diol, represents a significant step towards accessing these complex targets. escholarship.org The enantioselective synthesis of these diones provides a chiral pool of building blocks that can be elaborated into various natural product skeletons. The products resulting from the asymmetric conjugate additions catalyzed by BOD-ligand complexes are themselves valuable chiral building blocks for the synthesis of natural products. beilstein-journals.org
The strategic use of bicyclo[2.2.2]octane derivatives allows for the stereocontrolled installation of multiple stereocenters. The rigid framework can be cleaved or rearranged through various synthetic manipulations to generate acyclic or other cyclic systems with a high degree of stereochemical control. For instance, rearrangements of 4-substituted bicyclo[2.2.2]oct-2-enyl systems have been explored, leading to the formation of bicyclo[3.2.1]octene skeletons, which are also prevalent in natural products. escholarship.org The ability to construct all-carbon quaternary stereocenters enantioselectively using methods like palladium-catalyzed asymmetric conjugate addition to α,β-unsaturated lactams further highlights the utility of these building blocks in assembling complex molecular frameworks. nih.govacs.org
Monomers for Advanced Polymer Materials
The unique structural features of this compound and its derivatives also make them interesting candidates as monomers for the synthesis of advanced polymer materials. The rigid and bulky nature of the bicyclic unit can impart desirable properties such as high thermal stability, low dielectric constant, and enhanced mechanical strength to the resulting polymers.
The strained double bond in bicyclo[2.2.2]oct-7-ene derivatives can participate in ring-opening metathesis polymerization (ROMP). The diol functionality provides a handle for further modification of the polymer, allowing for the introduction of cross-linking sites or other functional groups to tailor the material's properties. While specific examples focusing solely on this compound as a monomer are not prevalent in the reviewed literature, the use of structurally related norbornene diols in ROMP to create functional polymers is a well-established field, suggesting the potential of their bicyclo[2.2.2]octene counterparts. The transformation of a chiral trans-diamine with a norbornene backbone into a macromolecular system via ROMP has been demonstrated, indicating the feasibility of incorporating such rigid, chiral bicyclic structures into polymers. metu.edu.tr
Utilization of Bicyclo[2.2.2]octane Diols and Diacids in Polymer Chemistry
Bicyclo[2.2.2]octane diols and their corresponding diacids are recognized as important specialty monomers in polymer science. google.comgoogle.com Their rigid and symmetrical structure is a key attribute that influences the properties of the resulting polymers. When incorporated into a polymer backbone, the bicyclo[2.2.2]octane unit imparts significant rigidity, which can lead to materials with higher glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical properties compared to polymers constructed from more flexible, linear, or less constrained cyclic monomers.
The incorporation of bicyclic structures like bicyclo[2.2.2]octane into polyesters has been a subject of considerable study. For instance, replacing a non-bicyclic ring structure with a bicyclo[2.2.2]octane ring generally has a notable effect on the polymer's melting point and stability. core.ac.uk The thermal stability of polymers can be significantly increased, particularly when two bicyclic rings are present in the repeating unit of the polymer chain. core.ac.uk This enhancement in oxidative stability is also a critical factor for materials intended for high-performance applications.
Research has demonstrated that copolyesters containing dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate exhibit higher glass transition temperatures. vt.edu The Tg of these copolyesters increases linearly with a higher molar content of the bicyclic monomer, underscoring the direct relationship between the rigid monomer's concentration and the thermal properties of the final polymer. vt.edu
Synthesis of Specialty Polymers and Resins
The unique geometry of bicyclo[2.2.2]octane diols and diacids has been exploited in the synthesis of a variety of specialty polymers and resins, including high-performance polyesters and polyamides.
Copolyesters: A significant area of application is in the production of amorphous cycloaliphatic copolyesters through melt polycondensation. vt.edu For example, bicyclo[2.2.2]octane-1,4-dimethanol, a related diol, possesses a rigid and symmetrical structure. vt.edu Unlike some other cyclic diols, its ring system cannot undergo inversion, which contributes to the dimensional stability of the resulting polymers. vt.edu Polyesters synthesized using bicyclic diols or diacids often exhibit enhanced thermal properties. Studies on copolyesters containing dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate have shown a direct correlation between the amount of the bicyclic monomer and an increase in the glass transition temperature of the polymer. vt.edu
Poly(benzobisthiazole)s: Beyond polyesters, bicyclo[2.2.2]octane derivatives are used to create other advanced polymers. For example, they are precursors for rigid-rod poly(benzobisthiazole)s. These materials are known for their exceptional thermal and oxidative stability and are often processed into high-strength fibers. The inclusion of the bicyclo[2.2.2]octane unit contributes to the synthesis of colorless versions of these high-performance polymers.
The following table provides a summary of research findings on polymers incorporating bicyclo[2.2.2]octane derivatives:
| Polymer Type | Bicyclic Monomer | Key Research Finding | Reference |
| Copolyesters | Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | Increased glass transition temperature (Tg) with higher bicyclic monomer content. | vt.edu |
| Polyesters | 1,4-Dicarboxybicyclo[2.2.2]octane | Significant increase in melting point and thermal stability, especially when both diol and diacid components are bicyclic. | core.ac.uk |
| Poly(benzobisthiazole)s | Bicyclo[2.2.2]octane derivatives | Synthesis of colorless, rigid-rod polymers with high thermal stability. |
Intermediates for Pharmaceutical and Agrochemical Research
The bicyclo[2.2.2]octane skeleton is a privileged scaffold in medicinal chemistry and agrochemical development. Its well-defined three-dimensional structure allows for precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. Bicyclo[2.2.2]octane derivatives, including diols, serve as critical intermediates in the synthesis of complex molecules with therapeutic or agricultural applications. google.com
These bicyclic compounds are key building blocks for a range of therapeutic agents. google.com For instance, they have been instrumental in developing treatments for metabolic syndromes and other diseases. google.comgoogle.com The rigid framework of the bicyclo[2.2.2]octane system is also found in certain natural products, such as some terpenes and alkaloids, and its derivatives are therefore valuable in the total synthesis of these complex molecules. google.comresearchgate.net
In the field of agrochemicals, bicyclic compounds have been investigated for their potential as pesticides. core.ac.uk Specifically, derivatives such as bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid have been proposed as intermediates for the creation of new pesticide formulations. core.ac.uk The structural rigidity and unique stereochemistry of these compounds can lead to novel modes of action or improved efficacy.
Future Perspectives and Unexplored Avenues in Bicyclo 2.2.2 Oct 7 Ene 2,5 Diol Research
Development of More Sustainable and Efficient Synthetic Methodologies
The current synthetic routes to bicyclo[2.2.2]oct-7-ene-2,5-diol and its derivatives, while effective, often rely on multi-step processes that can be resource-intensive. A key area for future research will be the development of more sustainable and efficient synthetic methodologies. This includes the exploration of "green" chemistry principles, such as atom economy and the use of environmentally benign reagents and solvents.
| Approach | Potential Advantages | Key Research Focus |
| Catalytic Methods | Increased efficiency, selectivity, and atom economy. | Development of novel transition metal and organocatalysts. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes for specific transformations. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions in continuous flow systems. |
Exploration of Novel Reactivity Patterns and Rearrangement Pathways
The unique strained ring system of this compound provides a fertile ground for the discovery of novel reactivity patterns and rearrangement pathways. The interplay between the double bond and the diol functionality offers opportunities for a variety of chemical transformations.
Future investigations will likely focus on:
Skeletal Rearrangements: Inducing controlled rearrangements of the bicyclic framework to access other complex polycyclic systems. Studies on the rearrangement of related bicyclo[2.2.2]octene systems to bicyclo[3.2.1]octene structures provide a precedent for such transformations. escholarship.orgcdnsciencepub.com
Domino Reactions: Designing one-pot reactions where a single trigger initiates a cascade of bond-forming events, leading to the rapid construction of molecular complexity.
Photochemical and Radical Reactions: Utilizing light or radical initiators to access unique reactive intermediates and explore unprecedented reaction pathways. escholarship.org
Understanding the mechanistic details of these transformations through a combination of experimental and computational studies will be crucial for harnessing their synthetic potential.
Expansion of Applications in Materials Science and Medicinal Chemistry Lead Scaffolds
The rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octane core makes it an attractive scaffold for applications in both materials science and medicinal chemistry.
In materials science , the incorporation of this compound and its derivatives into polymers can lead to materials with enhanced thermal stability, mechanical strength, and specific optical properties. google.com The rigid nature of the bicyclic unit can influence the packing and morphology of polymers, leading to the development of novel liquid crystals, high-performance plastics, and functional materials. google.comvanderbilt.edu For example, derivatives like Bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride are used as robust molecular scaffolds for creating metal-organic frameworks (MOFs) with high surface areas, which have potential applications in gas storage and catalysis. ossila.com
In medicinal chemistry , the bicyclo[2.2.2]octane framework can serve as a rigid and synthetically accessible scaffold for the design of new therapeutic agents. Its three-dimensional nature allows for precise spatial orientation of functional groups, which is critical for binding to biological targets. The diol functionality provides convenient handles for further chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery programs. The bicyclo[2.2.2]octane scaffold has been explored as a core for non-covalent inhibitors of viral proteases, such as the main protease of SARS-CoV-2. ossila.comnih.gov Furthermore, related bicyclo[2.2.2]diazaoctane structures are found in a class of fungal indole (B1671886) alkaloids with a range of biological activities. nih.gov
| Field | Potential Applications | Key Advantages of the Scaffold |
| Materials Science | High-performance polymers, liquid crystals, metal-organic frameworks (MOFs). | Rigidity, thermal stability, defined 3D structure. |
| Medicinal Chemistry | Drug discovery scaffolds, protease inhibitors. | Rigid scaffold for precise functional group orientation, synthetic accessibility. |
Advanced Computational Design and Discovery of Bicyclo[2.2.2]octane Derivatives
The advancement of computational chemistry provides powerful tools for the rational design and discovery of novel bicyclo[2.2.2]octane derivatives with tailored properties. Techniques such as Density Functional Theory (DFT) and molecular modeling can be employed to:
Predict Reactivity: Computationally model reaction pathways and transition states to predict the outcome of chemical reactions and guide the design of new synthetic strategies. nih.govnih.gov
Design Functional Molecules: In silico screening of virtual libraries of bicyclo[2.2.2]octane derivatives to identify candidates with desired electronic, optical, or biological properties. nih.gov
Understand Structure-Property Relationships: Elucidate the fundamental relationships between the molecular structure of these compounds and their macroscopic properties. rsc.org
Computational studies have already been used to investigate substituent effects and the transmission of electronic effects through the bicyclo[2.2.2]octane framework. nih.gov These in silico approaches, when used in conjunction with experimental work, will accelerate the discovery and development of new materials and therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Question
- Mass spectrometry : Electron ionization (EI-MS) at 70 eV produces fragment ions at m/z 140 (M⁺) and 83 (C₅H₇O⁺) .
- NMR : ¹H NMR (CDCl₃) shows doublets for bridgehead protons at δ 3.2–3.5 ppm (J = 10 Hz) and olefinic protons at δ 5.8–6.1 ppm. Overlapping signals require 2D-COSY for resolution .
How are stereochemical outcomes controlled in enzymatic transformations of bicyclo[2.2.2]oct-7-ene derivatives?
Advanced Research Question
Lipase-catalyzed transesterification (e.g., Lipase YS) achieves >95% enantioselectivity via:
- Substrate engineering : Bulky ester groups (e.g., vinyl acetate) bias enzyme binding pockets.
- Solvent selection : Tert-butanol minimizes racemization .
- Kinetic resolution : Monitoring reaction progress via chiral HPLC prevents over-incubation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
